6-Deoxyisojacareubin

Description

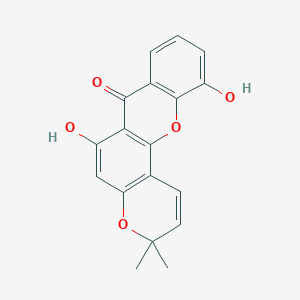

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRLBJDPJRDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of 6-Deoxyisojacareubin: A Spectroscopic and Structural Elucidation Guide

For Immediate Release

Shanghai, China – November 7, 2025 – A comprehensive technical guide has been compiled to detail the structure elucidation and spectroscopic properties of 6-Deoxyisojacareubin, a naturally occurring prenylated xanthone. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's molecular structure, supported by a full suite of spectroscopic data and detailed experimental protocols.

This compound (C₁₈H₁₄O₅), with a molecular weight of 310.3 g/mol , has been isolated from various plant species, including those of the Garcinia and Calophyllum genera. Its structural framework, chemically identified as 6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one, has been meticulously characterized using a combination of modern spectroscopic techniques. This guide presents a consolidation of the available data to facilitate further research and application of this bioactive compound.

Spectroscopic Data Summary

The structural assignment of this compound is corroborated by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

FT-IR (Fourier-Transform Infrared) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| 310 | [M]⁺ |

| Further fragmentation data not available in search results |

Experimental Protocols

A standardized protocol for the isolation and purification of this compound from natural sources is crucial for obtaining high-purity samples for research and development.

Isolation of this compound from Calophyllum species:

-

Extraction: Dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is further purified using a series of chromatographic techniques, including column chromatography on silica gel and preparative thin-layer chromatography (pTLC), with appropriate solvent systems.

-

Crystallization: The purified compound is often crystallized from a suitable solvent to yield pure this compound.

Structure Elucidation Workflow

The process of determining the chemical structure of this compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the structure elucidation of a natural product like this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated notable biological activities, including anti-inflammatory and antioxidant properties.[1] Furthermore, studies have indicated its potential as an inhibitor of Protein Kinase C (PKC), a key enzyme family involved in various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] The inhibition of PKC by this compound suggests its potential as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer.

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and calcium ions (released in response to IP₃) then activate conventional and novel PKC isoforms. Activated PKC subsequently phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.

This technical guide serves as a foundational resource for the scientific community, providing the necessary data and protocols to advance the study and potential therapeutic applications of this compound.

References

A Technical Guide to the In Silico Prediction of 6-Deoxyisojacareubin Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Deoxyisojacareubin, a naturally occurring prenylated flavonoid, has demonstrated potential therapeutic activities, including anticancer and anti-inflammatory effects.[1][2] As advancements in computational power and algorithms continue to accelerate, in silico methods present a cost-effective and efficient strategy to predict and elucidate the compound's broader biological activities, mechanism of action, and pharmacokinetic profile. This guide provides a comprehensive overview of a computational workflow to predict the bioactivity of this compound, detailing methodologies for target prediction, molecular docking, and ADMET analysis, supplemented by known experimental data.

Introduction to this compound

This compound is a natural compound classified as a prenylated flavonoid and a member of the xanthone family.[1][3] It is found in various plant species, including those from the Rutaceae family.[1] Structurally, its chemical formula is C₁₈H₁₄O₅.[1][3] Initial experimental studies have confirmed its potential as a bioactive agent, notably its cytotoxic effects against cancer cell lines.[2] This document outlines a robust in silico framework to further explore its therapeutic potential.

Experimentally Determined Bioactivities

To build a predictive model, it is crucial to start with known biological data. The primary reported bioactivity for this compound is its anticancer potential.[2] This data serves as a vital reference point for validating computational predictions.

| Bioactivity | Assay / Cell Line | Result (IC₅₀) | Reference Compound (IC₅₀) | Reference |

| Anticancer | QGY-7703 (Hepatocellular Carcinoma) | 9.65 µM | 5-Fluorouracil (11.24 µM) | [2] |

| Enzyme Inhibition | Protein Kinase C (PKC) | Potent Inhibitor (Qualitative) | - | [2] |

| General Activity | Antioxidant, Anti-inflammatory | - | - | [1] |

In Silico Bioactivity Prediction: A Workflow

The computational prediction of a compound's bioactivity involves a multi-step process. This workflow begins with the compound's structure and progressively narrows down potential biological targets and characterizes its drug-like properties.

Caption: A generalized workflow for in silico bioactivity prediction.

Detailed Experimental Protocols (In Silico)

This section provides detailed methodologies for the key computational experiments outlined in the workflow. These protocols are generalized and can be adapted based on the specific software and targets chosen.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of this compound (the ligand) and its potential protein target for docking.

Protocol:

-

Ligand Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 5464641).[3]

-

3D Conversion and Optimization: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

Receptor Structure Retrieval: Download the 3D crystal structure of the target protein, for instance, Protein Kinase C (PKC), from the Protein Data Bank (PDB).

-

Receptor Preparation:

-

Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

-

Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).

-

Define the binding site (active site) based on the location of the co-crystallized ligand or through literature-based active site prediction.

-

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its target protein.

Protocol:

-

Grid Box Generation: Using the prepared receptor, define a grid box that encompasses the entire binding site. The grid box defines the search space for the docking algorithm.

-

Docking Simulation: Run the docking simulation using software like AutoDock Vina. The software will systematically sample different conformations (poses) of the ligand within the grid box and score them based on a scoring function.

-

Analysis of Results:

-

Analyze the output to identify the pose with the lowest binding energy (highest affinity), typically reported in kcal/mol.

-

Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein's amino acid residues.

-

ADMET Prediction

Objective: To computationally evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Protocol:

-

Input Structure: Use the simplified molecular-input line-entry system (SMILES) string for this compound: CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C.[3]

-

Prediction Server: Submit the SMILES string to a web-based ADMET prediction server (e.g., SwissADME, pkCSM).

-

Data Compilation: Collect and tabulate the predicted parameters. Key parameters include:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Hydrogen Bond Donors/Acceptors.

-

Pharmacokinetics: Human Intestinal Absorption, Caco-2 Permeability, Blood-Brain Barrier (BBB) Permeability.

-

Drug-Likeness: Compliance with rules such as Lipinski's Rule of Five.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

| ADMET Property | Predicted Value / Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability potential. |

| Caco-2 Permeability | High | Indicates good absorption across the gut wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low / No | Less likely to cause CNS side effects. |

| Metabolism | ||

| CYP450 Inhibition | Potential Inhibitor of specific isoforms | Risk of drug-drug interactions. |

| Excretion | ||

| Total Clearance | (Quantitative value) | Rate of removal from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

| (Note: The values in this table are hypothetical examples based on typical flavonoid profiles for illustrative purposes.) |

Predicted Signaling Pathway Involvement

Experimental evidence suggests that this compound inhibits Protein Kinase C (PKC).[2] PKC is a critical node in various signaling pathways that regulate cell proliferation and survival. A computational model can help visualize this interaction.

Caption: Predicted inhibition of the PKC signaling pathway.

This pathway illustrates how this compound's inhibition of PKC can interrupt the signaling cascade that leads to cellular responses like proliferation, providing a mechanistic hypothesis for its observed anticancer activity.[2]

Conclusion and Future Directions

The in silico framework presented here provides a powerful, multi-faceted approach to systematically investigate the bioactivity of this compound. By combining molecular docking, ADMET prediction, and pathway analysis, researchers can generate robust hypotheses about its mechanism of action, identify new potential therapeutic targets, and assess its drug-like potential.[4][5] These computational predictions are not a substitute for experimental validation but serve as an indispensable guide to focus laboratory resources on the most promising avenues, ultimately accelerating the drug discovery and development process.[6] Future work should focus on validating these in silico predictions through targeted in vitro enzyme assays and cell-based functional screens.

References

- 1. This compound | 26486-92-0 | BBA48692 | Biosynth [biosynth.com]

- 2. Efficient total synthesis and biological activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H14O5 | CID 5464641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Methods for Predicting Drug Molecule Activity Using Deep Learning | White | Bioscience Methods [bioscipublisher.com]

6-Deoxyisojacareubin: A Potential Player in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Deoxyisojacareubin, a prenylated flavonoid predominantly found in the Rutaceae family, is emerging as a compound of interest in the study of plant defense mechanisms. While direct evidence detailing its specific roles is nascent, its classification as a flavonoid and the known defensive strategies of its host plant family suggest a significant contribution to protecting plants against pathogens and herbivores. This technical guide synthesizes the current understanding of this compound, delving into its potential mechanisms of action, its biosynthesis, and its place within the broader context of plant defense signaling pathways. By presenting available quantitative data, outlining experimental protocols, and visualizing potential molecular interactions, this document aims to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic and agrochemical potential of this natural compound.

Introduction to this compound

This compound is a naturally occurring secondary metabolite belonging to the prenylated flavonoid class.[1] It is primarily isolated from plants of the Rutaceae family, a plant family known for its rich production of diverse bioactive compounds.[1] Structurally, the presence of a prenyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes, a key feature for its bioactivity.[2][3] While research has highlighted its antioxidant and anti-inflammatory properties, its role in mediating plant defense is an area of growing interest.

The Role of Flavonoids in Plant Defense: A Broader Perspective

Flavonoids constitute a large and diverse group of plant secondary metabolites that are pivotal in plant survival and defense.[4][5] They are known to be involved in a wide array of defense mechanisms against both pathogens and herbivores.[4][6] Their functions include:

-

Antimicrobial Activity: Many flavonoids exhibit direct antimicrobial properties, inhibiting the growth of pathogenic fungi and bacteria.[4]

-

Insecticidal and Antifeedant Activity: Flavonoids can act as toxins or deterrents to insect herbivores, reducing feeding damage.[5][7]

-

UV Protection: They accumulate in epidermal tissues and protect plants from harmful UV radiation.

-

Signaling Molecules: Flavonoids can act as signaling molecules in plant-microbe interactions, including the establishment of symbiotic relationships.

The biosynthesis and accumulation of flavonoids are often induced by biotic and abiotic stresses, highlighting their role as inducible defense compounds.[8]

Defense Mechanisms in the Rutaceae Family

The Rutaceae family, to which the primary sources of this compound belong, has evolved a sophisticated arsenal of chemical defenses.[9] This family is characterized by the production of a wide variety of secondary metabolites, including alkaloids, coumarins, essential oils, and a rich diversity of flavonoids.[7][9] These compounds contribute to the overall defense strategy of the plant, providing protection against a broad spectrum of antagonists.[10][11] The presence of this compound within this family strongly suggests its involvement in these protective measures.

Potential Mechanisms of Action of this compound in Plant Defense

Based on the known functions of flavonoids and the defense strategies of the Rutaceae family, several potential mechanisms of action for this compound in plant defense can be proposed:

-

Direct Antimicrobial Activity: this compound may directly inhibit the growth of invading pathogens. Its lipophilic nature, conferred by the prenyl group, could allow it to disrupt microbial cell membranes.

-

Insecticidal or Antifeedant Properties: It may act as a deterrent or toxin to herbivorous insects, thereby reducing plant damage.

-

Modulation of Plant Defense Signaling: this compound could potentially modulate the plant's own defense signaling pathways, such as the jasmonic acid (JA) and salicylic acid (SA) pathways, which are central to orchestrating defenses against different types of attackers.[12][13][14][15]

Biosynthesis of this compound and Its Regulation

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with the addition of a prenylation step.[2][3] This pathway starts with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce the core flavonoid skeleton.[3][16] A key step is the addition of a prenyl group, catalyzed by a prenyltransferase enzyme.[2][3]

The regulation of flavonoid biosynthesis is tightly controlled and can be induced by various stimuli, including pathogen attack and herbivory.[17][18][19] The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key signaling molecules that can trigger the expression of genes involved in flavonoid biosynthesis.[12][13][14][15][17] While direct evidence for the induction of this compound by elicitors is lacking, it is plausible that its production is upregulated as part of the plant's induced defense response.

Visualizing the Biosynthetic and Signaling Pathways

Caption: General biosynthetic pathway of prenylated flavonoids like this compound.

Caption: Hypothetical signaling pathway for the induction of this compound production.

Quantitative Data on Antimicrobial Activity

While comprehensive data on the antimicrobial spectrum of this compound is limited, studies have demonstrated its activity against the Gram-positive bacterium Bacillus subtilis.

| Microorganism | Assay Method | Activity Metric | Result | Reference |

| Bacillus subtilis | Broth microdilution | MIC (Minimum Inhibitory Concentration) | 156.25 µg/mL | Not available in search results |

Note: The provided search results mention the MIC value but do not contain a citable source providing the full experimental context. Further research is needed to substantiate this value.

Experimental Protocols

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a plant-derived compound like this compound using the broth microdilution method.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

-

Pure this compound

-

Target microorganism (e.g., Bacillus subtilis)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth)

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

-

Solvent for dissolving the compound (e.g., DMSO), if necessary

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known high concentration.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile growth medium to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

-

Include a positive control (medium with inoculum, no compound) and a negative control (medium only). If a solvent is used, include a solvent control.

-

-

Inoculum Preparation:

-

Culture the target microorganism overnight in the appropriate growth medium.

-

Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension in the growth medium to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Inoculation: Add 100 µL of the final inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for B. subtilis) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion and Future Directions

This compound, a prenylated flavonoid from the Rutaceae family, holds promise as a component of plant defense mechanisms. While direct evidence of its specific roles remains to be fully elucidated, its chemical nature and the defensive strategies of its plant sources suggest its involvement in antimicrobial and insecticidal activities. The regulation of its biosynthesis is likely integrated into the complex network of plant defense signaling, potentially involving jasmonic acid and salicylic acid pathways.

Future research should focus on:

-

Elucidating the full antimicrobial and insecticidal spectrum of this compound.

-

Investigating its induction in plants in response to specific pathogens and herbivores.

-

Identifying the specific molecular targets of this compound in pathogens and insects.

-

Characterizing the specific enzymes and regulatory factors involved in its biosynthesis and its regulation by plant defense hormones.

A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of plant-environment interactions but also open avenues for its potential application in agriculture as a natural pesticide and in medicine as a novel therapeutic agent.

References

- 1. This compound | 26486-92-0 | BBA48692 | Biosynth [biosynth.com]

- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 5. Flavonoids as Insecticides in Crop Protection—A Review of Current Research and Future Prospects | MDPI [mdpi.com]

- 6. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. research.wur.nl [research.wur.nl]

- 9. The unknown soldier in citrus plants: polyamines-based defensive mechanisms against biotic and abiotic stresses and their relationship with other stress-associated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Structural and biochemical characteristics of citrus flowers associated with defence against a fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Jasmonic acid and salicylic acid modulate systemic reactive oxygen species signaling during stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Studies on the Flavonoid Composition of Pleioblastus amarus Leaves and Shoots Based on Targeted Metabolomics [mdpi.com]

The Anti-inflammatory Potential of 6-Deoxyisojacareubin: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of 6-Deoxyisojacareubin is not extensively available in the current body of scientific literature. This document, therefore, provides a comprehensive overview based on the anti-inflammatory activities of extracts and compounds isolated from its known botanical sources, Hypericum japonicum and Garcinia livingstonei. The information presented herein serves as a foundational guide for future research into the specific therapeutic potential of this compound.

Introduction

This compound is a xanthone, a class of organic compounds naturally occurring in some plant species.[1] While this specific molecule has not been the direct subject of extensive anti-inflammatory investigation, its presence in plants with documented anti-inflammatory effects suggests its potential as a therapeutic agent. This technical guide consolidates the available, albeit indirect, evidence to support the prospective anti-inflammatory profile of this compound, focusing on quantitative data from related compounds, experimental methodologies, and implicated signaling pathways.

Quantitative Data from Botanical Sources

The anti-inflammatory activity of compounds isolated from the botanical sources of this compound provides preliminary quantitative insights.

| Compound/Extract | Botanical Source | Assay | Target | Quantitative Data (IC₅₀) |

| Hyperjapone A | Hypericum japonicum | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | 11.32 ± 2.10 μM[2] |

| Aqueous Leaf Extract | Garcinia livingstonei | - | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Dose-dependent reduction observed[3][4] |

Experimental Protocols

The following are detailed methodologies from studies on compounds and extracts from the botanical sources of this compound, which can serve as a template for future investigations into this compound itself.

In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory activity of Hyperjapone A from Hypericum japonicum.[2]

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW264.7.

Materials:

-

RAW264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess Reagent

-

Nitrite standard solution

-

96-well culture plates

Procedure:

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

-

Stimulation: After a pre-incubation period with the test compound, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve generated with a known concentration of sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow for In Vitro Anti-inflammatory Assessment

Signaling Pathways

The anti-inflammatory effects of compounds from Hypericum japonicum have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory properties of this compound is currently lacking, the documented activities of extracts and other constituents from its plant sources, Hypericum japonicum and Garcinia livingstonei, provide a strong rationale for its investigation. The inhibition of nitric oxide production and the modulation of the NF-κB signaling pathway by related compounds highlight potential mechanisms of action for this compound.

Future research should focus on isolating this compound and subjecting it to a battery of in vitro and in vivo anti-inflammatory assays. Elucidating its specific molecular targets and its efficacy in animal models of inflammatory diseases will be crucial steps in determining its potential as a novel anti-inflammatory therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future research endeavors.

References

- 1. This compound | C18H14O5 | CID 5464641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hyjapones A-D, trimethylated acyphloroglucinol meroterpenoids from Hypericum japonicum thunb. With anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant, Anti-Diabetic, and Anti-Inflammation Activity of Garcinia livingstonei Aqueous Leaf Extract: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant, Anti-Diabetic, and Anti-Inflammation Activity of Garcinia livingstonei Aqueous Leaf Extract: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Deoxyisojacareubin in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxyisojacareubin is a natural compound that has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). Research indicates that this compound can mitigate neurodegeneration by modulating hypoxia signaling pathways, reducing motor neuron loss, and attenuating glial activation.[1] These findings suggest that this compound holds promise as a potential therapeutic agent for ALS and possibly other neurodegenerative disorders characterized by hypoxic stress.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in neurodegeneration research, based on published studies.

Data Presentation

The following tables summarize the key quantitative data from a study investigating the effects of this compound in a familial ALS mouse model (SOD1G93A).

Table 1: Effect of this compound on Motor Function in SOD1G93A Mice

| Treatment Group | Rotarod Performance (Latency to Fall in seconds) at 18 weeks |

| SOD1G93A + Vehicle | ~50s |

| SOD1G93A + this compound (5 mg/kg) | ~120s |

Data extracted and estimated from graphical representations in Hoshino et al., 2020.

Table 2: Effect of this compound on Motor Neuron Survival in the Lumbar Spinal Cord of End-Stage SOD1G93A Mice

| Treatment Group | Number of Motor Neurons |

| Wild-type + Vehicle | ~25 |

| SOD1G93A + Vehicle | ~10 |

| SOD1G93A + this compound (5 mg/kg) | ~18 |

Data extracted and estimated from graphical representations in Hoshino et al., 2020.

Table 3: Effect of this compound on Glial Activation in the Lumbar Spinal Cord of End-Stage SOD1G93A Mice

| Marker | Treatment Group | Relative Staining Intensity |

| GFAP (Astrocytes) | SOD1G93A + Vehicle | High |

| SOD1G93A + this compound (5 mg/kg) | Reduced | |

| Iba1 (Microglia) | SOD1G93A + Vehicle | High |

| SOD1G93A + this compound (5 mg/kg) | Reduced |

Qualitative assessment based on immunohistochemistry images from Hoshino et al., 2020.

Table 4: In Vitro Effect of this compound on Cell Viability under Hypoxia

| Condition | Treatment | Cell Viability (%) |

| Normoxia | Vehicle | 100% |

| Hypoxia (1% O₂) | Vehicle | ~50% |

| Hypoxia (1% O₂) | This compound (10 µM) | ~80% |

Data extracted and estimated from graphical representations in Hoshino et al., 2020.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a SOD1G93A Mouse Model of ALS

Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of familial ALS.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Cremophor EL

-

Saline (0.9% NaCl)

-

SOD1G93A transgenic mice

-

Wild-type littermate control mice

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of this compound Solution (for a 5 mg/kg dose):

-

Dissolve this compound in DMSO to create a stock solution.

-

Prepare the vehicle solution consisting of 10% DMSO and 10% Cremophor EL in saline.[2]

-

On the day of injection, dilute the this compound stock solution with the vehicle to the final desired concentration for a 5 mg/kg dosage, assuming an injection volume of 100 µL per mouse.[2]

-

-

Animal Groups:

-

Group 1: Wild-type mice receiving vehicle injections.

-

Group 2: SOD1G93A mice receiving vehicle injections.

-

Group 3: SOD1G93A mice receiving this compound (5 mg/kg) injections.

-

-

Administration Schedule:

-

Monitoring:

-

Monitor the body weight and general health of the mice regularly.

-

Assess motor function using the rotarod test (see Protocol 2) at regular intervals (e.g., weekly or bi-weekly).

-

Determine the disease onset and progression based on motor function decline and other clinical signs.

-

Protocol 2: Assessment of Motor Function using the Rotarod Test

Objective: To quantify motor coordination and balance in mice.

Materials:

-

Rotarod apparatus

-

Experimental mice

Procedure:

-

Acclimation and Training:

-

Acclimate the mice to the testing room for at least 30 minutes before the first trial.

-

Train the mice on the rotarod for 2-3 consecutive days before the actual test. Place the mice on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).

-

-

Testing:

-

Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Place the mouse on the rotating rod.

-

Record the latency to fall for each mouse.

-

Perform three trials per mouse with a 15-20 minute inter-trial interval.

-

The average or the best performance of the three trials is used for data analysis.

-

Protocol 3: Histological Analysis of Motor Neuron Survival (Nissl Staining)

Objective: To quantify the number of surviving motor neurons in the spinal cord.

Materials:

-

Paraformaldehyde (PFA) for perfusion

-

Phosphate-buffered saline (PBS)

-

Sucrose solutions (e.g., 15% and 30% in PBS)

-

Cryostat or microtome

-

Microscope slides

-

Cresyl violet staining solution

-

Ethanol series (for dehydration)

-

Xylene or a xylene substitute

-

Mounting medium

-

Microscope with a camera

Procedure:

-

Tissue Preparation:

-

At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with PBS followed by 4% PFA in PBS.

-

Dissect the spinal cord and post-fix in 4% PFA for 24 hours at 4°C.

-

Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

-

Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.

-

Cut transverse sections of the lumbar spinal cord (e.g., 20-30 µm thick) using a cryostat and mount them on slides.

-

-

Nissl Staining:

-

Air-dry the sections on the slides.

-

Rehydrate the sections through a descending series of ethanol concentrations to water.

-

Stain the sections in a 0.1% cresyl violet solution for 5-10 minutes.

-

Briefly rinse in distilled water.

-

Differentiate the sections in 95% ethanol, monitoring under a microscope until the Nissl bodies are clearly visible and the background is relatively clear.

-

Dehydrate the sections through an ascending series of ethanol concentrations and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Quantification:

-

Capture images of the ventral horn of the spinal cord under a microscope.

-

Count the number of large, Nissl-positive motor neurons in the ventral horn of multiple sections per animal.

-

Calculate the average number of motor neurons per section for each animal.

-

Protocol 4: Immunohistochemical Analysis of Glial Activation

Objective: To assess the extent of astrogliosis and microgliosis in the spinal cord.

Materials:

-

Spinal cord sections (prepared as in Protocol 3)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies:

-

Rabbit anti-GFAP (for astrocytes)

-

Rabbit anti-Iba1 (for microglia)

-

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Antigen Retrieval (if necessary):

-

Perform antigen retrieval according to the primary antibody manufacturer's instructions.

-

-

Immunostaining:

-

Wash the sections with PBS.

-

Permeabilize the sections with PBS containing 0.3% Triton X-100.

-

Block non-specific binding by incubating the sections in the blocking solution for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (anti-GFAP or anti-Iba1) diluted in the blocking solution overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate the sections with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Capture images of the ventral horn of the spinal cord using a fluorescence microscope.

-

Analyze the intensity and distribution of GFAP and Iba1 immunoreactivity to assess the level of glial activation.

-

Visualizations

Caption: Proposed mechanism of this compound in neuroprotection.

Caption: Experimental workflow for in vivo studies.

Caption: Hypothesized signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Studies of 6-Deoxyisojacareubin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of 6-Deoxyisojacareubin, a poorly water-soluble xanthone with potential therapeutic applications. The following sections offer guidance on creating stable formulations suitable for oral and parenteral administration in preclinical animal models, alongside experimental workflows and potential signaling pathways for investigation.

Data Presentation: Formulation Strategies

The selection of an appropriate vehicle is critical for ensuring the bioavailability of poorly soluble compounds like this compound.[1][2] Below are several potential formulation strategies, ranging from simple co-solvent systems to more complex lipid-based carriers. The choice of formulation will depend on the specific experimental requirements, including the desired route of administration, dosage, and toxicity considerations.

Table 1: Recommended Formulations for this compound

| Formulation ID | Formulation Type | Composition | Suitability | Key Advantages |

| F1 | Co-solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[3] | Oral Gavage, IP Injection | Simple to prepare, suitable for initial screening. |

| F2 | Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) in saline | Oral Gavage | Common for oral administration, good for toxicology studies. |

| F3 | Lipid-Based | Labrafac PG, Maisine® CC, or Transcutol® HP[1] | Oral Gavage | Can enhance oral absorption and bioavailability.[1] |

| F4 | Cyclodextrin | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | IP Injection, IV Injection | Forms inclusion complexes to increase solubility. |

| F5 | Nanosuspension | This compound nanoparticles in a surfactant solution | Oral Gavage, IP Injection | Increased surface area can improve dissolution rate.[4] |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (F1) for Oral Gavage or Intraperitoneal (IP) Injection

This protocol describes the preparation of a common vehicle for poorly soluble compounds.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of this compound and place it in a sterile conical tube.

-

Add DMSO to the tube to dissolve the compound completely. Use the minimum amount of DMSO necessary.

-

In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions (e.g., for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, mix 4 parts PEG300, 0.5 parts Tween-80, and 4.5 parts saline).

-

Slowly add the vehicle to the dissolved this compound solution while vortexing to ensure proper mixing.

-

If precipitation occurs, gentle warming or sonication may be used to aid dissolution.

-

Visually inspect the final formulation for clarity and homogeneity. For IP injections, filtration through a 0.22 µm syringe filter is recommended if no precipitation is observed.

Protocol 2: Preparation of a Suspension Formulation (F2) for Oral Gavage

This protocol is suitable for administering this compound as a suspension.

Materials:

-

This compound

-

Carboxymethylcellulose (CMC), low viscosity

-

Sterile Saline (0.9% NaCl)

-

Mortar and pestle or homogenizer

-

Sterile conical tubes

-

Magnetic stirrer

Procedure:

-

Weigh the required amount of this compound.

-

Prepare the 0.5% CMC solution by slowly adding CMC to saline while stirring continuously with a magnetic stirrer until fully dissolved.

-

Triturate the this compound powder with a small amount of the CMC solution in a mortar and pestle to form a smooth paste.

-

Gradually add the remaining CMC solution to the paste while continuing to mix until a uniform suspension is achieved.

-

Alternatively, a homogenizer can be used to reduce particle size and improve suspension stability.

-

Always vortex the suspension immediately before administration to ensure a uniform dose.

Protocol 3: In Vivo Administration via Oral Gavage in Mice

Materials:

-

Prepared formulation of this compound

-

Appropriately sized gavage needles (e.g., 20-22 gauge for mice)[5]

-

Syringes

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5][6]

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[5][7]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.[5][7]

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in place, administer the formulation slowly over 2-3 seconds.[7]

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for at least 15 minutes post-gavage for any signs of distress.[8]

Protocol 4: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

Materials:

-

Prepared and sterile-filtered formulation of this compound

-

Appropriately sized needles (e.g., 25-27 gauge for mice)[9]

-

Syringes

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Weigh the mouse to calculate the required injection volume. The recommended maximum IP injection volume for mice is 10 mL/kg.[9]

-

Restrain the mouse in a supine position, tilting the head slightly downwards.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][10]

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle at a 30-40 degree angle with the bevel facing up.[9][10]

-

Aspirate gently to ensure no blood or urine is drawn, which would indicate improper placement.

-

Inject the formulation slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential signaling pathways modulated by this compound.

References

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

Application Notes and Protocols for the Scale-up Synthesis of 6-Deoxyisojacareubin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 6-Deoxyisojacareubin and its derivatives. The methodologies are based on established and efficient synthetic routes, suitable for producing gram-scale quantities of the target compounds.

Introduction

This compound is a naturally occurring pyranoxanthone that has garnered significant interest due to its potential therapeutic properties, including anti-cancer activities. Research has indicated that this compound and its intermediates show inhibitory activity against the QGY-7703 human hepatocellular carcinoma cell line and Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1] This document outlines two primary synthetic routes for this compound, providing detailed experimental procedures and quantitative data to facilitate replication and further development.

Data Presentation

Table 1: Summary of a Six-Step Synthesis of this compound

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Protection of Phenolic Hydroxyl | TsCl, K₂CO₃ | Acetone | Reflux | 4 | 95 |

| 2 | Friedel-Crafts Acylation | 3-Methyl-2-butenoyl chloride, AlCl₃ | DCM | 0 to rt | 2 | 80 |

| 3 | Intramolecular Cyclization | DBU | Toluene | Reflux | 3 | 75 |

| 4 | Claisen Rearrangement | N,N-DEA | Xylene | Reflux | 6 | 60 |

| 5 | Deprotection (Detosylation) | KOH | Methanol | Reflux | 2 | 90 |

| 6 | Demethylation | BBr₃ | DCM | -78 to rt | 4 | 70 |

| Overall Yield | ~20 |

Note: This table summarizes a reported six-step synthesis with an approximate overall yield of 20%.[1] Detailed protocols are provided below.

Experimental Protocols

Route 1: Six-Step Synthesis of this compound

This route provides a reliable method for producing this compound with a respectable overall yield.

Step 1: Synthesis of Tosylated Phloroglucinol

-

To a solution of phloroglucinol (1 eq) in acetone, add potassium carbonate (K₂CO₃, 3 eq).

-

Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at room temperature.

-

Reflux the mixture for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the tosylated intermediate.

Step 2: Friedel-Crafts Acylation

-

Dissolve the tosylated phloroglucinol (1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Add 3-methyl-2-butenoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Step 3: Intramolecular Cyclization to form the Chromanone Ring

-

Dissolve the acylated product (1 eq) in toluene.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Reflux the mixture for 3 hours.

-

Cool the reaction mixture and wash with 1M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 5,7-dihydroxy-2,2-dimethylchroman-4-one.

Step 4: Claisen Rearrangement

-

Dissolve the chromanone intermediate (1 eq) in xylene.

-

Add N,N-diethylaniline (N,N-DEA, 2 eq).

-

Reflux the mixture for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the resulting product by column chromatography.

Step 5: Deprotection (Detosylation)

-

Dissolve the tosylated product (1 eq) in methanol.

-

Add a solution of potassium hydroxide (KOH, 3 eq) in water.

-

Reflux the mixture for 2 hours.

-

Acidify the reaction mixture with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the deprotected intermediate.

Step 6: Demethylation to yield this compound

-

Dissolve the methoxy-intermediate (1 eq) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of boron tribromide (BBr₃, 3 eq) in DCM dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction with methanol at 0 °C.

-

Add water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

Purify the final product by column chromatography to obtain this compound.

Route 2: Gram-Scale Synthesis via Aryne Annulation

This approach offers a concise and regioselective pathway for the large-scale production of this compound and its derivatives.[2]

A detailed experimental protocol for this route is outlined in the publication "Design of a Functional Chromene-Type Kobayashi Precursor: Gram-Scale Total Synthesis of Natural Xanthones by Highly Regioselective Aryne Annulation." Researchers are encouraged to consult the full-text article and its supporting information for precise experimental parameters.

Visualizations

Synthetic Workflow

Caption: Six-step synthetic workflow for this compound.

Inhibition of Protein Kinase C (PKC) Signaling

Caption: Inhibition of the PKC signaling pathway by this compound derivatives.

Conclusion

The protocols detailed in these application notes provide a comprehensive guide for the laboratory-scale and scale-up synthesis of this compound. The provided data and workflows are intended to support further research into the therapeutic potential of this promising class of compounds. For successful implementation, it is crucial to adhere to standard laboratory safety practices and to consult the original research articles for a more in-depth understanding of the reaction mechanisms and optimization strategies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Deoxyisojacareubin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 6-Deoxyisojacareubin, a prenylated pyranoxanthone with potential applications in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common route begins with the formation of a substituted benzophenone, followed by a Claisen rearrangement to introduce the prenyl group, which then undergoes cyclization to form the pyran ring. The final step is often a demethylation to yield the desired product. A six-step synthesis has been reported with an overall yield of approximately 20%.[1]

Q2: What are the most critical steps affecting the overall yield?

A2: The Claisen rearrangement/cyclization cascade and the final demethylation are often the most challenging steps. Regioselectivity in the Claisen rearrangement is crucial, and incomplete reaction or side product formation can significantly lower the yield. The demethylation step can also be problematic, with risks of incomplete reaction or degradation of the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Many of the reagents used in this synthesis are hazardous. For example, boron tribromide (BBr₃), a common demethylating agent, is highly corrosive and reacts violently with water. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Problem 1: Low Yield in the Claisen Rearrangement/Cyclization Step

| Potential Cause | Recommended Solution |

| Poor Regioselectivity: The prenyl group adds to an undesired position on the aromatic ring. | 1. Use of a Protecting Group: Introduce a bulky protecting group, such as a p-tosyl group, on the hydroxyl group at the 1-position to sterically hinder reaction at the undesired ortho position and favor the desired regioselectivity.[1] 2. Lewis Acid Catalysis: Employ a Lewis acid catalyst to promote the desired rearrangement pathway. |

| Incomplete Reaction: The starting material is not fully consumed. | 1. Increase Reaction Temperature: The Claisen rearrangement is a thermal process and may require higher temperatures for completion. Monitor the reaction by TLC to avoid degradation. 2. Microwave Irradiation: Consider using microwave-assisted heating, which can sometimes accelerate the reaction and improve yields. |

| Side Product Formation: Formation of byproducts from alternative rearrangement pathways (e.g., Cope rearrangement) or degradation. | 1. Optimize Solvent: The choice of solvent can influence the reaction pathway. High-boiling, non-polar solvents are often used. 2. Control Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely by TLC and quench it once the starting material is consumed. |

Problem 2: Inefficient Cyclization to the Pyran Ring

| Potential Cause | Recommended Solution |

| Failure of the Prenyl Group to Cyclize: The intermediate C-prenylated xanthone is isolated instead of the pyranoxanthone. | 1. Acid Catalysis: The cyclization is often acid-catalyzed. Ensure that the reaction conditions are sufficiently acidic. A catalytic amount of a strong acid like p-toluenesulfonic acid can be added. 2. Dehydrogenation: In some cases, the initially formed dihydropyran ring needs to be oxidized to the pyran. A dehydrogenating agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used in a separate step. |

| Low Yield of the Cyclized Product: The desired pyranoxanthone is formed in low quantities. | 1. Choice of Cyclization Reagent: Investigate different acidic catalysts or cyclizing agents. 2. Reaction Conditions: Optimize the temperature and reaction time for the cyclization step. |

Problem 3: Incomplete or Unselective Demethylation

| Potential Cause | Recommended Solution |

| Incomplete Demethylation: The final product is contaminated with the methylated precursor. | 1. Increase Equivalents of Demethylating Agent: Use a larger excess of the demethylating agent, such as BBr₃. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (if the product is stable). Monitor by TLC. |

| Product Degradation: The desired this compound is sensitive to the harsh demethylation conditions. | 1. Use a Milder Demethylating Agent: Explore alternative demethylating reagents. 2. Lower Reaction Temperature: Perform the demethylation at a lower temperature (e.g., -78 °C to 0 °C) to minimize side reactions and degradation. |

| Multiple Methyl Groups: If the precursor has multiple methoxy groups, unselective demethylation can occur. | 1. Careful Stoichiometry: Precisely control the amount of demethylating agent used to favor the cleavage of the most reactive methyl ether. 2. Protecting Group Strategy: If possible, design the synthesis to have only one methyl ether at the final stage. |

Experimental Protocols

Representative Protocol for Claisen Rearrangement and Cyclization

This protocol is a general representation based on common procedures for the synthesis of pyranoxanthones and should be optimized for the specific substrate.

-

Protection (if necessary): To a solution of the dihydroxybenzophenone precursor in dry dichloromethane (DCM) is added triethylamine (1.2 eq.) and p-toluenesulfonyl chloride (1.1 eq.) at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with DCM, dried over anhydrous sodium sulfate, and purified by column chromatography.

-

Prenylation: The protected benzophenone is dissolved in a suitable solvent like acetone, and anhydrous potassium carbonate (3 eq.) and prenyl bromide (1.5 eq.) are added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

-

Claisen Rearrangement and Cyclization: The crude prenylated intermediate is dissolved in a high-boiling solvent such as N,N-diethylaniline and heated to reflux. The progress of the rearrangement and subsequent cyclization is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel.

Representative Protocol for Demethylation with Boron Tribromide

-

A solution of the methoxy-pyranoxanthone in dry dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of boron tribromide (BBr₃) in DCM (typically 1 M) is added dropwise to the cooled solution. The number of equivalents of BBr₃ will depend on the number of methyl groups to be cleaved.

-

The reaction mixture is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, it is carefully quenched by the slow addition of water or methanol at 0 °C.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Comparison of Reported Yields for Key Reaction Steps

| Step | Reagents and Conditions | Reported Yield | Reference |

| Benzophenone Formation | Friedel-Crafts acylation | 60-80% | General Literature |

| Claisen Rearrangement | Thermal, with p-tosyl protecting group | ~70% | [1] (inferred) |

| Cyclization | Acid-catalyzed | 50-70% | General Literature |

| Demethylation | Boron Tribromide | 40-60% | General Literature |

| Overall Yield | Six-step synthesis | ~20% | [1] |

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting logic for the Claisen rearrangement step.

Caption: Simplified reaction pathway for the demethylation step.

References

Overcoming solubility issues of 6-Deoxyisojacareubin in assays

Welcome to the technical support center for 6-Deoxyisojacareubin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo assays, with a primary focus on solubility issues.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers frequently encounter challenges with the solubility of this compound in aqueous assay buffers, which can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to addressing these issues.

Problem: Precipitation or cloudiness is observed when adding this compound stock solution to aqueous assay media.

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended primary solvent. For less sensitive assays, ethanol may be used. | A clear, high-concentration stock solution that can be serially diluted into the final assay medium. |

| Solvent Shock | Minimize the final concentration of the organic solvent in the assay medium. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. Perform a vehicle control to assess solvent toxicity. | The compound remains in solution at the desired final concentration without precipitation. |

| Concentration Exceeds Solubility Limit | Determine the maximum soluble concentration of this compound in your specific assay medium by serial dilution and visual or spectrophotometric inspection for precipitation. | Identification of the working concentration range where the compound is fully dissolved. |

| Compound Aggregation | Use of solubilizing agents such as cyclodextrins (e.g., β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) at low, non-toxic concentrations can help prevent aggregation. | Improved solubility and stability of the compound in the aqueous environment. |

| pH-Dependent Solubility | Evaluate the effect of pH on the solubility of this compound. Adjusting the pH of the assay buffer, if permissible for the experiment, may enhance solubility. | A wider range of soluble concentrations for the compound. |

Quantitative Solubility Data Summary

While specific quantitative solubility data for this compound is not extensively published, the general properties of prenylated flavonoids suggest the following solubility profile. Researchers should empirically determine the precise solubility for their specific experimental conditions.

| Solvent | Expected Solubility | Recommended Starting Stock Concentration |

| Dimethyl Sulfoxide (DMSO) | High | 10-50 mM |

| Ethanol | Moderate | 1-10 mM |

| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low | <10 µM (requires solubilizing agents or co-solvents) |

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for hydrophobic compounds.

Q2: My cells are sensitive to DMSO. What are the alternatives?

A2: If your cells are sensitive to DMSO, you can try using ethanol as a co-solvent, although the solubility of this compound will likely be lower. Alternatively, formulation with solubility enhancers like β-cyclodextrin can be explored to reduce the required amount of organic solvent. Always include a vehicle control in your experiments to account for any effects of the solvent or solubilizing agent.

Q3: How can I determine the maximum soluble concentration of this compound in my cell culture medium?

A3: You can perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Incubate at the experimental temperature (e.g., 37°C) for a period of time (e.g., 1-2 hours) and then visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound in organic solvents. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

-

Prepare a 10 mM stock solution: Dissolve the required amount of this compound in pure, sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.103 mg of this compound (MW: 310.3 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly: Ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

-

Store properly: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Prepare intermediate dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in DMSO or a mixture of DMSO and serum-free culture medium.

-

Prepare final working solutions: Add the intermediate dilutions to the final assay medium to achieve the desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Cell Viability (MTT) Assay with Poorly Soluble Compounds

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare working solutions of this compound as described in Protocol 1. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway Diagrams

This compound, as a prenylated flavonoid, is anticipated to modulate key inflammatory and stress-response signaling pathways. The following diagrams illustrate the potential mechanisms of action.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Caption: Recommended workflow for addressing this compound solubility in assays.

6-Deoxyisojacareubin Stability in Solvents: A Technical Guide

Researchers and drug development professionals working with 6-Deoxyisojacareubin require a thorough understanding of its stability profile in various solvents to ensure the integrity of their experimental results and the development of stable pharmaceutical formulations. This technical support center provides essential guidance on the stability testing of this compound, including troubleshooting common issues and frequently asked questions.

While specific public data on the stability of this compound in different solvents is limited, this guide outlines the principles and standard methodologies for conducting such stability studies, based on established practices for similar compounds like prenylated flavonoids and xanthones.

Troubleshooting Guide for this compound Stability Studies

During the experimental process of assessing this compound stability, researchers may encounter several common issues. This section provides a troubleshooting guide in a question-and-answer format to address these potential challenges.

| Question | Possible Cause | Troubleshooting Steps |

| Why am I observing rapid degradation of this compound in my solvent system? | This compound, as a prenylated flavonoid, may be susceptible to degradation under certain conditions. The solvent itself, pH, presence of light, or elevated temperature could be contributing factors. | 1. Solvent Selection: Ensure the solvent is of high purity and appropriate for the compound. Consider less reactive solvents if degradation is suspected to be solvent-induced. 2. pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH, as acidic or basic conditions can catalyze hydrolysis. 3. Light Protection: Conduct experiments in amber glassware or under light-protected conditions to prevent photodegradation. 4. Temperature Control: Maintain a consistent and controlled temperature, avoiding excessive heat. |

| I am seeing multiple unexpected peaks in my chromatogram. Are these degradation products? | The appearance of new peaks in analytical methods like HPLC or UPLC often indicates the formation of degradation products. | 1. Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral purity of the main peak and the new peaks. 2. Mass Spectrometry (MS) Analysis: Couple your liquid chromatography system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the parent compound to identify potential degradation pathways (e.g., hydrolysis, oxidation). 3. Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products, which can then be compared to the unknown peaks in your sample. |

| My quantitative results for this compound concentration are inconsistent. | Inconsistent quantification can arise from incomplete dissolution, adsorption to container surfaces, or instability in the analytical solvent. | 1. Solubility Check: Verify the solubility of this compound in the chosen solvent at the working concentration. Sonication or gentle warming may be necessary. 2. Container Compatibility: Use inert container materials (e.g., glass, polypropylene) to minimize adsorption. 3. Sample Stability in Autosampler: If using an autosampler for extended periods, assess the stability of the prepared samples at the autosampler temperature to ensure no degradation is occurring during the analytical run. |

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the stability testing of this compound.

Q1: What are the most critical factors to consider when designing a stability study for this compound?

A1: The most critical factors include the choice of solvent, the pH of the medium, exposure to light, and the storage temperature. As a prenylated flavonoid, this compound may be susceptible to hydrolysis, oxidation, and photodegradation.

Q2: Which solvents are recommended for preparing stock solutions of this compound for stability studies?

A2: While specific data is unavailable, common solvents for similar natural products include dimethyl sulfoxide (DMSO), methanol, ethanol, and acetonitrile. The choice of solvent should be based on the compound's solubility and the compatibility with the intended analytical method. It is crucial to assess the stability of the compound in the chosen stock solution solvent.

Q3: How can I perform a forced degradation study on this compound?